B1577859 Brevinin-1-RAB3 peptide precursor

Brevinin-1-RAB3 peptide precursor

Cat. No.: B1577859
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brevinin-1-RAB3 is a cationic antimicrobial peptide (AMP) belonging to the brevinin-1 family, predominantly isolated from frog skin secretions. These peptides are characterized by a conserved N-terminal domain and a hypervariable C-terminal loop stabilized by a disulfide bond (Cys18–Cys24 in Brevinin-1-RAB3) . The precursor peptide undergoes post-translational modifications to produce the mature bioactive form, which exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses. Its mechanism involves membrane disruption via pore formation and secondary intracellular targets, such as inhibition of protein synthesis . Structural studies emphasize its amphipathic α-helical conformation, critical for interactions with microbial membranes .

Properties

bioactivity

Antimicrobial

sequence

LPLLAGLAVNFLPKLFCKITRKC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Peptide Precursors

Structural and Functional Comparisons

Brevinin-1-RAB3 shares functional and structural motifs with other amphibian AMPs but diverges in key domains that influence activity and specificity. Below is a comparative analysis with temporins, esculentins, and thioviridamide-like precursors:

Table 1: Structural and Functional Features of Brevinin-1-RAB3 and Analogues

Feature Brevinin-1-RAB3 Temporin-1 Esculentin-1 Thioviridamide-like Precursors
Length (residues) 24 13–14 46 Variable (20–30)
Disulfide Bonds 1 (C-terminal loop) None 2 Thioamide modifications
Charge (pH 7) +5 +3 +9 Neutral/negative
Primary Activity Antimicrobial Antimicrobial Antimicrobial Anticancer
Hemolytic Activity Moderate (HC50 ~50 μM) Low (HC50 >200 μM) High (HC50 ~10 μM) Not reported
Source Frog skin Frog skin Frog skin Bacterial biosynthetic clusters
  • Temporins : Shorter, linear peptides lacking disulfide bonds. Temporin-1 shows weaker activity against Gram-negative bacteria but lower hemolysis due to reduced hydrophobicity.
  • Esculentins : Larger peptides with two disulfide bonds; potent against fungi but highly hemolytic.
  • Thioviridamide-like precursors : Bacterial-derived peptides with thioamide bonds, linked to anticancer activity rather than antimicrobial function .
Antimicrobial Efficacy

While specific MIC values for Brevinin-1-RAB3 are unavailable in the provided evidence, comparative studies suggest its potency aligns with brevinin-1 analogues (e.g., Brevinin-1EC: MIC 2–8 μM against E. coli).

Methodological Considerations for Comparative Studies

  • Structural Analysis : X-ray crystallography and NMR, as outlined in , are critical for resolving disulfide topology and conformational dynamics.
  • Activity Assays : Standardized broth microdilution (per CLSI guidelines) is recommended for MIC comparisons, though variations in protocols may affect cross-study reproducibility .
  • Biosynthetic Studies: Genomic mining tools (e.g., antiSMASH) enable identification of BGCs in bacterial analogues, contrasting with transcriptomic approaches used for amphibian peptides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.